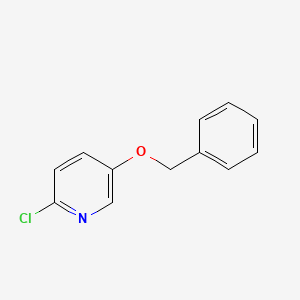
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione” is a heterocyclic organic compound . It has a molecular weight of 235.20 g/mol . This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole compounds, including “1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione”, can be synthesized from amino acids and C-phenylglycine . The synthesis of imidazole compounds has been studied intensively due to their significant pharmacological properties .Molecular Structure Analysis
The IR spectrum of similar compounds shows absorption bands corresponding to the NH, C=N, C=O, and C-N-C groups . More specific information about the molecular structure of “1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione” would require further investigation.Chemical Reactions Analysis
Imidazole compounds, including “1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione”, are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
“1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 235.20 g/mol .Applications De Recherche Scientifique
Medicine: Anticoagulant and Anticancer Agent
This compound has been evaluated for its potential as an anticoagulant and anticancer agent. Studies suggest that derivatives of imidazolidine-2,4-dione show promising activity against certain cancer cell lines, including MCF-7 breast cancer cells . The anticoagulant properties of these derivatives could also make them valuable in the development of new therapeutic agents for blood-related disorders.
Propriétés
IUPAC Name |
1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMETUHFKFADYGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441103 |
Source


|
| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92088-75-0 |
Source


|
| Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)









![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)